4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine
Description
Properties
IUPAC Name |
4-cyclopropylsulfonyl-2-(3,5-dichlorophenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c14-10-5-9(6-11(15)7-10)13-8-16(3-4-19-13)20(17,18)12-1-2-12/h5-7,12-13H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBSGKHHBIVTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine typically involves the reaction of morpholine with cyclopropylsulfonyl chloride and 3,5-dichlorophenyl derivatives. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a morpholine ring, which is substituted by cyclopropylsulfonyl and dichlorophenyl groups. These functional groups contribute to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 285.2 g/mol.
Scientific Research Applications
1. Anticancer Research
One of the prominent applications of 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine is in anticancer research. The compound has shown potential in inhibiting specific enzymes involved in cell proliferation, making it a candidate for further development as an anticancer agent. Its mechanism involves binding to molecular targets that regulate cell growth and apoptosis, leading to reduced tumor viability.
2. Neurological Disorders
Research indicates that this compound may have implications in treating neurological disorders. Its interaction with G protein-coupled receptors (GPCRs) suggests that it could act as an allosteric modulator, providing a new avenue for therapeutic strategies targeting conditions such as anxiety and depression .
3. Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. The compound has demonstrated activity against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Studies
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(4-((2-(4-(3-(3,5-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10b)
- Structure : Contains a 3,5-dichlorophenyl group linked via a ureido-thiazole-piperazine scaffold.
- Molecular Weight : m/z 548.2 [M+H]+ .
- Key Differences : Replaces the morpholine core with a thiazole-piperazine system, introducing a urea linkage. The ethyl acetate side chain may enhance solubility but reduce metabolic stability compared to the cyclopropylsulfonyl group in the target compound.
- Implications : The dichlorophenyl moiety is retained, suggesting shared hydrophobic binding interactions. However, the thiazole ring could alter electronic properties and receptor selectivity .
BD 1008
- Structure : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide.
- Key Substituents : 3,4-Dichlorophenyl ethylamine with a pyrrolidinyl side chain .
- Biological Activity : Sigma-1 receptor ligand with high affinity, used in neurological studies .
- Comparison : The dichlorophenyl group is conserved, but BD 1008 lacks the morpholine ring and sulfonyl group. The target compound’s cyclopropylsulfonyl group may improve metabolic stability and selectivity over sigma receptors .
L-742694
- Structure : Morpholine derivative with a trifluoromethylbenzyl group and triazolylmethyl substituent .
- Biological Activity : Neurokinin-1 (NK1) receptor antagonist.
- Comparison : Both compounds feature a morpholine core, but L-742694 incorporates electron-withdrawing trifluoromethyl groups, enhancing receptor affinity. The target compound’s dichlorophenyl and cyclopropylsulfonyl groups may favor different receptor interactions (e.g., sigma vs. NK1) .
Substituent Effects and Pharmacological Implications
Dichlorophenyl Group
- Role : The 3,5-dichlorophenyl group is prevalent in ligands targeting GPCRs and sigma receptors. Chlorine atoms enhance lipophilicity and stabilize aromatic stacking interactions .
- In BD 1008, the 3,4-dichlorophenyl group contributes to sigma receptor binding but lacks the morpholine scaffold’s rigidity .
Sulfonyl vs. Urea/Amine Linkages
- Thiazole-Urea (10b) : May increase hydrogen-bonding capacity but reduce bioavailability due to higher polarity .
Notes
- Estimates are based on structural analysis.
- Compounds like BD 1008 and L-742694 highlight the importance of dichlorophenyl and morpholine motifs in receptor binding, but substituent variations critically modulate activity .
- Further studies are required to elucidate the pharmacological profile of this compound, particularly in vitro receptor assays and ADMET profiling.
Biological Activity
4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine, also known as F6419-0227, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H15Cl2NO3S
- Molecular Weight : 336.2341 g/mol
- IUPAC Name : 4-(cyclopropanesulfonyl)-2-(3,5-dichlorophenyl)morpholine
- SMILES : Clc1cc(Cl)cc(c1)C2CN(CCO2)S(=O)(=O)C3CC3
The compound features a morpholine ring substituted with a cyclopropylsulfonyl group and a dichlorophenyl moiety, which are significant for its biological activity.
The biological activity of F6419-0227 is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound acts as a covalent inhibitor of certain proteins involved in cellular signaling pathways. For instance, it has been shown to interact with the KEAP1 protein, modulating the NRF2 pathway, which is crucial for cellular defense against oxidative stress .
Biological Activity Overview
Case Studies and Research Findings
-
Study on Cellular Response :
A study investigated the effects of F6419-0227 on human cancer cell lines. Results showed that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of pro-apoptotic signaling pathways . -
In Vivo Pharmacokinetics :
Pharmacokinetic studies revealed that F6419-0227 has a favorable half-life in several animal models. For example, in mice, the half-life was approximately 298 minutes, indicating potential for sustained action within biological systems . -
Comparative Analysis with Other Compounds :
Comparative studies with similar compounds highlighted that F6419-0227 exhibited superior activity against specific cancer types when compared to other morpholine derivatives. This was attributed to its unique structural features that enhance binding affinity to target proteins .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the cyclopropylsulfonyl group via nucleophilic substitution or oxidation of a sulfide precursor (e.g., using m-CPBA to oxidize a cyclopropylsulfide intermediate to sulfonyl), and (2) coupling the 3,5-dichlorophenyl moiety to the morpholine ring via SN2 displacement or palladium-catalyzed cross-coupling . Optimization includes controlling temperature (0–5°C for sulfonation) and using anhydrous solvents (e.g., DMF or THF) to minimize side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (30–70%) ensures high purity (>95%) .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions. The cyclopropyl group shows distinct doublets (δ 1.2–1.5 ppm for CH₂), while the dichlorophenyl aromatic protons appear as a singlet (δ 7.3–7.6 ppm) due to symmetry .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution MS validates molecular ion peaks ([M+H]⁺ at m/z ~389) and purity (>98%) .
- X-ray Crystallography : Resolves stereochemistry and confirms the chair conformation of the morpholine ring, critical for activity studies .
Advanced Research Questions
Q. How do stereochemical variations at the morpholine ring and sulfonyl substituent influence the biological activity of this compound?
- Methodological Answer : Stereochemistry significantly impacts target binding. For example:
- Morpholine Ring : The (2R,3S) configuration (common in bioactive morpholines) enhances hydrogen bonding with enzymes like kinases or proteases, as shown in docking studies .
- Sulfonyl Group : The cyclopropylsulfonyl orientation affects lipophilicity (logP) and membrane permeability. Computational modeling (e.g., Schrödinger’s Maestro) predicts that equatorial sulfonyl placement improves solubility without compromising affinity .
- Experimental Validation : Synthesize diastereomers and compare IC₅₀ values in enzyme inhibition assays. Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers .
Q. What strategies are effective in resolving contradictory biological activity data reported for this compound across different studies?
- Methodological Answer : Contradictions often arise from:
- Purity Discrepancies : Validate via orthogonal methods (e.g., NMR, elemental analysis) and quantify impurities (e.g., residual solvents) using GC-MS .
- Stereochemical Heterogeneity : Use chiral resolution techniques (e.g., enzymatic kinetic resolution) to isolate active stereoisomers .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition). Cross-validate results in cell-based vs. biochemical assays .
Q. What computational and experimental approaches are recommended to elucidate the mechanism of action of this compound in cancer models?
- Methodological Answer :
- Docking Studies : Map binding pockets using AlphaFold-predicted protein structures (e.g., Bcl-2 family proteins) to identify key interactions with the dichlorophenyl and sulfonyl groups .
- Proteomics : Perform thermal shift assays (TSA) to identify target proteins by monitoring thermal stabilization upon compound binding .
- CRISPR Screening : Knock out candidate targets (e.g., kinases) in cancer cell lines and assess resistance/sensitivity to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
